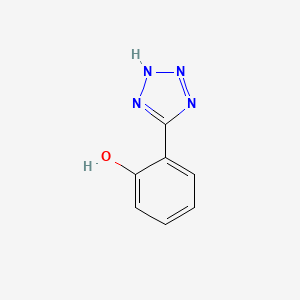

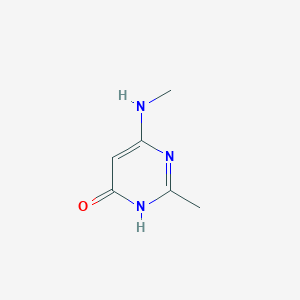

![molecular formula C12H11N3O B1417705 4-oxo-4,5,6,7-tetrahidro-3H-ciclopenta[d]pirimidin-2-il)piridina CAS No. 1239747-91-1](/img/structure/B1417705.png)

4-oxo-4,5,6,7-tetrahidro-3H-ciclopenta[d]pirimidin-2-il)piridina

Descripción general

Descripción

The compound “2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” is a complex organic molecule that likely belongs to the family of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds which are crucial components of many biological molecules, including nucleic acids .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives was achieved using trimethylamine as a classical method . Another study reported the synthesis of thienopyrimidinones, where the modification of the substituents on thienopyrimidinone revealed that an isopropylamino group at the 2-position was favorable for aqueous solubility .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques . For example, the co-crystal structure of 3-ethyl-2-(isopropylamino)-7-(pyridin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one was determined using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a Michael addition-type reaction was proposed for the detection of the formed products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques . For example, the yield, melting point, and IR, NMR spectra of pyrrolo[2,3-d]pyrimidine derivatives were reported .Aplicaciones Científicas De Investigación

Actividad Antitumoral

Compuestos similares a “4-oxo-4,5,6,7-tetrahidro-3H-ciclopenta[d]pirimidin-2-il)piridina” han demostrado inhibir enzimas como la reductasa de dihidrofolato (DHFR), que es un objetivo para los fármacos antitumorales. Por ejemplo, Piritrexim es un compuesto que inhibe DHFR y ha demostrado buenos efectos antitumorales .

Inhibición de la Quinasa

Los inhibidores de la quinasa son importantes en el tratamiento de diversas enfermedades, incluido el cáncer. Se ha informado que un compuesto relacionado inhibe la actividad de la quinasa PKB, lo cual es significativo ya que PKB/Akt es un actor clave en la supervivencia y proliferación de las células cancerosas .

Actividad Citotóxica

Las tienopirimidin-4(3H)-onas, que comparten una estructura similar con el compuesto en cuestión, han mostrado actividad citotóxica contra varias líneas celulares cancerosas. Esto sugiere aplicaciones potenciales en el desarrollo de agentes anticancerígenos .

Síntesis Química

Los compuestos relacionados de piridin-3-il-pirimidin-2-il se han sintetizado utilizando nanopartículas de MgO como catalizador. Esto indica que nuestro compuesto podría utilizarse en nuevas vías sintéticas para crear intermediarios farmacéuticos u otras moléculas orgánicas .

Actividades Antifibróticas

Se ha encontrado que los compuestos con estructuras de piridin-pirimidina exhiben actividades antifibróticas. Potencialmente podrían utilizarse en el tratamiento de enfermedades fibróticas al inhibir el proceso de fibrosis de manera más efectiva que los medicamentos existentes .

Inhibición de la Tirosina Quinasa

Compuestos similares se han utilizado para inhibir las tirosina quinasas, que son objetivos terapéuticos para el tratamiento de la leucemia. Esto sugiere que “this compound” podría explorarse por su potencial en la terapia de la leucemia .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to targetCDK2/cyclin A2 and Mycobacterium tuberculosis H37Ra . These targets play crucial roles in cell cycle regulation and bacterial growth, respectively.

Mode of Action

For instance, some compounds inhibit CDK2/cyclin A2, affecting cell cycle progression . Others inhibit Mycobacterium tuberculosis H37Ra, potentially affecting bacterial growth .

Biochemical Pathways

Inhibition of cdk2/cyclin a2 would affect the cell cycle, potentially leading to cell cycle arrest . Inhibition of Mycobacterium tuberculosis H37Ra could affect bacterial growth and survival .

Pharmacokinetics

The pharmacokinetic profiles of similar compounds have been evaluated . These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body.

Result of Action

Similar compounds have been reported to cause cell cycle arrest and apoptosis in certain cell lines . They have also shown significant activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one interacts with other proteins and biomolecules, such as histone lysine demethylases (KDM4 and KDM5), which are involved in epigenetic regulation . These interactions highlight the compound’s potential as a modulator of various biochemical pathways.

Cellular Effects

The effects of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one on cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, such as MCF-7 and HCT-116 . By inhibiting CDK2, the compound disrupts the cell cycle, leading to the accumulation of cells in the G1 phase and subsequent apoptosis. Furthermore, 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one influences cell signaling pathways, including those involved in gene expression and cellular metabolism. Its interaction with histone lysine demethylases affects the epigenetic landscape, leading to changes in gene expression patterns that can alter cellular function .

Molecular Mechanism

At the molecular level, 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the phosphorylation of CDK2 substrates, thereby inhibiting its kinase activity. Additionally, 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one interacts with the catalytic domain of histone lysine demethylases, inhibiting their activity and leading to changes in histone methylation patterns . These molecular interactions underpin the compound’s ability to modulate cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for long-term studies and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings indicate a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages, while higher doses may lead to adverse effects. Careful dosage optimization is therefore crucial for the safe and effective use of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one in therapeutic settings.

Metabolic Pathways

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of active metabolites that retain the compound’s inhibitory activity against CDK2 and histone lysine demethylases . The involvement of cytochrome P450 enzymes in the metabolism of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one highlights the importance of considering drug-drug interactions and metabolic stability in its therapeutic development.

Transport and Distribution

The transport and distribution of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits high lipophilicity, allowing it to diffuse easily across cell membranes and accumulate in lipid-rich environments . Additionally, it interacts with transport proteins such as P-glycoprotein, which facilitate its distribution to various tissues . The compound’s ability to penetrate cell membranes and reach its intracellular targets is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

Within cells, 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is localized to specific subcellular compartments where it exerts its effects. The compound is predominantly found in the nucleus, where it interacts with CDK2 and histone lysine demethylases to modulate gene expression and cell cycle progression . Its nuclear localization is facilitated by targeting signals and post-translational modifications that direct it to the appropriate subcellular compartments . The precise subcellular localization of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is essential for its function and effectiveness as a biochemical modulator.

Propiedades

IUPAC Name |

2-pyridin-3-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12-9-4-1-5-10(9)14-11(15-12)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDKRVBYBUMYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(NC2=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

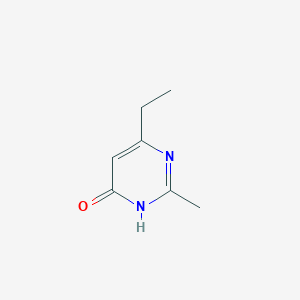

![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)

![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)

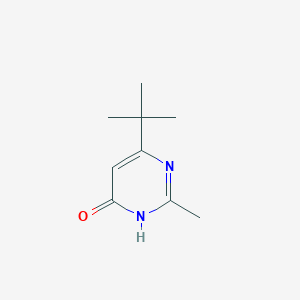

![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)

![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)

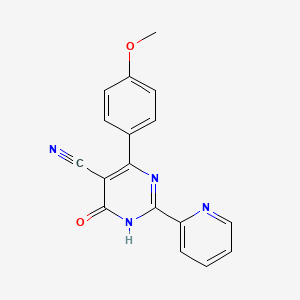

![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)